molecular formula C₁₉H₂₁NO₄ B140385 Isoboldine CAS No. 3019-51-0

Isoboldine

Cat. No. B140385
CAS RN: 3019-51-0
M. Wt: 327.4 g/mol
InChI Key: LINHZVMHXABQLB-ZDUSSCGKSA-N
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Description

Isoboldine is a pyridine alkaloid . It is a natural product found in Aconitum sanyoense, Corydalis solida, and other organisms . It has a molecular formula of C19H21NO4 .


Synthesis Analysis

The synthesis of Isoboldine involves the oxidation of reticuline, which affords the aporphine, isoboldine . The bromo-analogue of reticuline gives an improved yield of isoboldine, with the bromine atom being eliminated during the oxidative coupling reaction .


Molecular Structure Analysis

The molecular structure of Isoboldine is characterized by a molecular formula of C19H21NO4 . Its average mass is 327.374 Da and its mono-isotopic mass is 327.147064 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Isoboldine are not detailed in the search results, it’s worth noting that Isoboldine is a product of the oxidation of reticuline .


Physical And Chemical Properties Analysis

Isoboldine has a density of 1.3±0.1 g/cm3, a boiling point of 529.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 83.5±3.0 kJ/mol and a flash point of 273.9±30.1 °C .

Scientific Research Applications

Neurological Disorders

Isoboldine exhibits a wide range of pharmacological effects such as antioxidant, anticancer, hepatoprotective, neuroprotective, and anti-diabetic properties . It belongs to the aporphine alkaloid class and possesses lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It exhibits potent free radical scavenging activity, thereby reducing oxidative stress and preventing neuronal damage . These results point to its probable application in reducing neuroinflammation and oxidative stress in epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .

Neurobehavioral Dysfunctions

The effects of Isoboldine on serotonergic, dopaminergic, opioid, and cholinergic receptors were further investigated in order to determine its applicability for neurobehavioral dysfunctions .

Stroke

A cascade of pathophysiological events of stroke involves excitotoxicity, oxidative stress, Ca 2+ influx, compromised BBB breakdown, oedema, apoptosis and cell death . Isoboldine could potentially be used in the treatment of stroke due to its neuroprotective properties .

Antioxidant Properties

Isoboldine exhibits potent free radical scavenging activity, thereby reducing oxidative stress .

Anti-cancer Properties

Isoboldine has been shown to have anticancer properties .

Hepatoprotective Properties

Isoboldine has hepatoprotective properties, which means it can prevent damage to the liver .

Anti-diabetic Properties

Isoboldine has anti-diabetic properties .

Inflammation and Joint Destruction

Isoboldine is one of the major bioactive constituents in the total alkaloids from Radix Linderae (TARL) which could effectively alleviate inflammation and joints destruction in mouse collagen-induced arthritis .

Future Directions

The pharmacokinetics of Isoboldine reveal that it has extremely low oral bioavailability due to the strong first-pass effect . This suggests that future research could focus on improving its bioavailability for therapeutic use .

Mechanism of Action

Isoboldine, also known as 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol, is an alkaloid that exhibits a wide range of pharmacological effects .

Target of Action

It has been shown to have effects on serotonergic, dopaminergic, opioid, and cholinergic receptors .

Mode of Action

Isoboldine interacts with its targets through a variety of neuroprotective mechanisms. These include the suppression of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, blocking of connexin-43 hemichannels, pannexin 1 channel, reduction of NF-κβ mediated interleukin release, and glutamate excitotoxicity .

Biochemical Pathways

Isoboldine affects several biochemical pathways. Its potent free radical scavenging activity reduces oxidative stress and prevents neuronal damage . It also reduces neuroinflammation and oxidative stress in conditions such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .

Pharmacokinetics

Isoboldine has lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Glucuronidation and sulfonation are involved in the metabolic pathways of Isoboldine in rats .

Result of Action

The molecular and cellular effects of Isoboldine’s action include the reduction of oxidative stress and prevention of neuronal damage . It also successfully reduces neuronal damage through a variety of neuroprotective mechanisms .

Action Environment

The action, efficacy, and stability of Isoboldine can be influenced by various environmental factors.

properties

IUPAC Name

2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINHZVMHXABQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863078
Record name 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

CAS RN

3019-51-0
Record name Isoboldine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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